REACTION_CXSMILES
|
[C:1]([OH:11])(=[O:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Cl:12][S:13]([C:6]1[CH:7]=[C:2]([CH:3]=[CH:4][C:5]=1[O:8][CH3:9])[C:1]([OH:11])=[O:10])(=[O:15])=[O:14]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=C1)OC)(=O)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 90° C. for 75 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
it is cooled
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
The white precipitate is collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
is washed with brine (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |